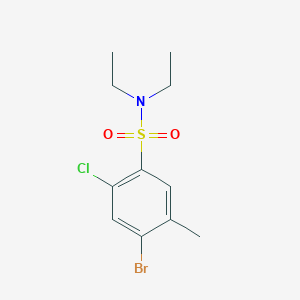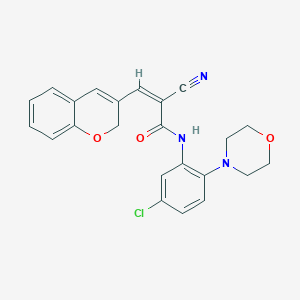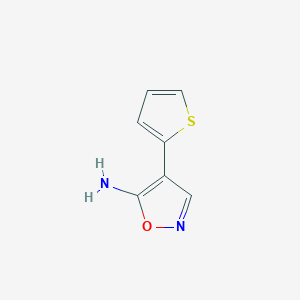![molecular formula C21H20BrN5 B2484464 3-(3-Bromophenyl)-5-(3-methylpiperidin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline CAS No. 866870-74-8](/img/structure/B2484464.png)
3-(3-Bromophenyl)-5-(3-methylpiperidin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triazoloquinazoline derivatives, including compounds similar to "3-(3-Bromophenyl)-5-(3-methylpiperidin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline," have garnered attention due to their diverse pharmacological activities. They are synthesized via a series of reactions involving cyclization, substitution, and condensation steps. These compounds are studied for their molecular structure, chemical reactions, physical and chemical properties using various analytical methods (Wu et al., 2021).
Synthesis Analysis
The synthesis of triazoloquinazoline derivatives typically involves ring-opening, cyclization, substitution, doamine condensation, and Mannich reactions. The structural confirmation is often achieved using spectroscopy (1H NMR, 13C NMR, MS, and FT-IR) and X-ray crystallography methods, ensuring the correct molecular structure (Wu et al., 2021).
Molecular Structure Analysis
The molecular structure of triazoloquinazolines is confirmed by X-ray diffraction, consistent with the structure optimized by density functional theory (DFT) calculations. DFT studies, including the B3LYP/6-311G (2d, p) method, help in understanding the geometrical parameters, molecular electrostatic potential (MEP), and frontier molecular orbital (FMO) analysis (Wu et al., 2021).
Chemical Reactions and Properties
Triazoloquinazoline derivatives exhibit various chemical reactions due to their complex structure, facilitating interactions with proteins and showing inhibitory activity against specific targets, which is often assessed through molecular docking studies (Wu et al., 2021).
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research on compounds similar to 3-(3-Bromophenyl)-5-(3-methylpiperidin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline has shown potential anticancer properties. A study by Ovádeková et al. (2005) demonstrated that quinazoline derivatives can act cytotoxically on tumor cell lines like HeLa, indicating potential as anticancer drugs. Similarly, Kovalenko et al. (2012) synthesized a combinatorial library of novel potential anticancer agents, including triazoloquinazolines, which showed significant activity against various cancer cell lines.
H1-Antihistaminic Activity
Several studies have investigated the H1-antihistaminic activity of triazoloquinazoline derivatives. Alagarsamy et al. (2005) synthesized novel derivatives that showed significant protection against histamine-induced bronchospasm in guinea pigs, with negligible sedation compared to standard antihistamines. This was echoed in studies by Alagarsamy et al. (2009) and Alagarsamy et al. (2008), demonstrating similar antihistaminic properties in related compounds.
Adenosine Receptor Antagonism
Burbiel et al. (2016) identified 2‐Amino[1,2,4]triazolo[1,5‐c]quinazolines as potent adenosine receptor antagonists, with potential in developing multitarget antagonists, including for cancer therapy.
Antibacterial Properties
Schabelnyk et al. (2020) investigated 2-Cycloalkyl-(hetaryl-)-[1,2,4]triazolo[1,5-c]quinazolines for their antibacterial activity. They found promising compounds that inhibited the growth of Staphylococcus aureus and Candida albicans.
Photophysical Properties
Kopotilova et al. (2023) synthesized 3-aryl-[1,2,4]triazolo[4,3-c]quinazoline derivatives with fluorescent properties, exploring their photophysical properties in different solvents and solid states.
Molecular Docking and Structure-Activity Relationships
Wu et al. (2021) synthesized a derivative of triazoloquinazoline and conducted molecular docking, showing favorable interaction with SHP2 protein, suggesting potential for targeted therapy.
Eigenschaften
IUPAC Name |
3-(3-bromophenyl)-5-(3-methylpiperidin-1-yl)triazolo[1,5-a]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrN5/c1-14-6-5-11-26(13-14)20-17-9-2-3-10-18(17)27-21(23-20)19(24-25-27)15-7-4-8-16(22)12-15/h2-4,7-10,12,14H,5-6,11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUMCPPXWFWXIFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC(=CC=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((11H-benzo[e]pyrido[3,2-b][1,4]diazepin-6-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2484383.png)

![2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-[4-(diphenylmethyl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2484388.png)
![N-cyclopentyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2484389.png)



![8-chloro-2-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]-4-propyl-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione](/img/structure/B2484396.png)
![(E)-2-cyano-3-[2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2484398.png)
![2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)-5-(3-(trifluoromethyl)benzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2484399.png)

![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B2484402.png)
![N-(2-chlorobenzyl)-2-{[7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetamide](/img/structure/B2484403.png)